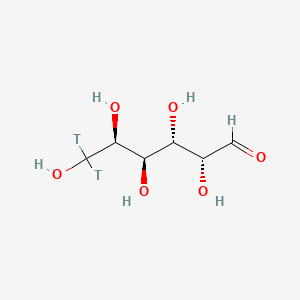
D-Galactose-6,6-C-t2(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Galactose-6,6-C-t2(9CI) is a specialized derivative of D-Galactose, a naturally occurring aldohexose. D-Galactose is a carbohydrate monomer found abundantly in nature, particularly in macroalgae, plants, and dairy products. It is a C4 epimer of glucose and plays a significant role in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of D-Galactose-6,6-C-t2(9CI) involves specific synthetic routes that typically include microbial fermentation and enzyme-catalyzed conversion. These methods utilize galactose-rich biomass as a starting material. The process often involves the use of L-arabinose isomerase to convert D-Galactose to D-Tagatose .
Industrial Production Methods
Industrial production of D-Galactose-6,6-C-t2(9CI) leverages biotechnological processes, including microbial fermentation and enzyme-catalyzed conversion. These methods are optimized for large-scale production, ensuring high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
D-Galactose-6,6-C-t2(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include derivatives of D-Galactose-6,6-C-t2(9CI) that have enhanced properties for specific applications, such as increased solubility or stability .
Aplicaciones Científicas De Investigación
D-Galactose-6,6-C-t2(9CI) has a wide range of scientific research applications:
Chemistry: Used as a raw material for synthesizing various chemical compounds.
Biology: Plays a role in studying carbohydrate metabolism and enzyme functions.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of biofuels and low-calorie sweeteners .
Mecanismo De Acción
The mechanism of action of D-Galactose-6,6-C-t2(9CI) involves its interaction with specific enzymes and receptors in biological systems. For instance, it is converted to galactose 1-phosphate by galactokinase in the Leloir pathway. This conversion is crucial for its metabolic functions and potential therapeutic applications .
Comparación Con Compuestos Similares
D-Galactose-6,6-C-t2(9CI) can be compared with other similar compounds such as D-Tagatose and D-Galactose. While D-Tagatose is known for its low-calorie sweetening properties, D-Galactose is widely studied for its role in carbohydrate metabolism. D-Galactose-6,6-C-t2(9CI) stands out due to its unique synthetic routes and specific applications in various fields .
List of Similar Compounds
- D-Tagatose
- D-Galactose
- D-Galactose-6-phosphate
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
184.17 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy-6,6-ditritiohexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2T2 |
Clave InChI |
GZCGUPFRVQAUEE-PLPLWAIMSA-N |
SMILES isomérico |
[3H]C([3H])([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dispiro[5.1.5.1]tetradecane-7,14-dithione](/img/structure/B13749003.png)

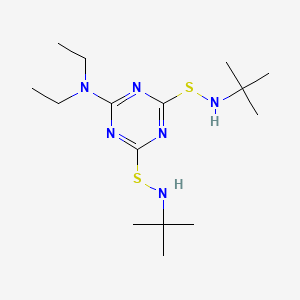
![Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]-](/img/structure/B13749017.png)
![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)

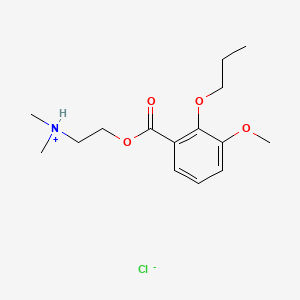

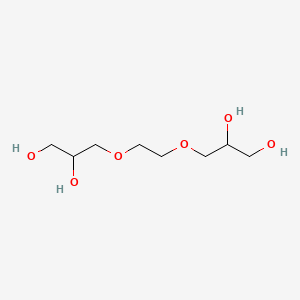
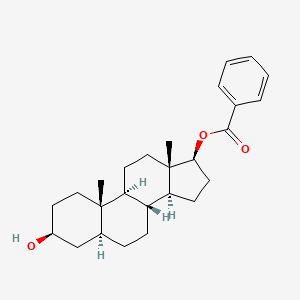

![2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13749087.png)


